molecular formula C15H12BrN5O B13355358 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol

2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol

Cat. No.: B13355358
M. Wt: 358.19 g/mol
InChI Key: SOZKJKHCBXBUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol is a complex organic compound that belongs to the class of triazinobenzimidazoles. This compound is characterized by its unique structure, which includes a triazine ring fused to a benzimidazole moiety, with an amino group at the 2-position and a bromophenol group at the 4-position. The compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Properties

Molecular Formula

C15H12BrN5O

Molecular Weight

358.19 g/mol

IUPAC Name

2-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol

InChI

InChI=1S/C15H12BrN5O/c16-8-5-6-12(22)9(7-8)13-19-14(17)20-15-18-10-3-1-2-4-11(10)21(13)15/h1-7,13,22H,(H3,17,18,19,20)

InChI Key

SOZKJKHCBXBUBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C=CC(=C4)Br)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol typically involves the cyclization of 2-benzimidazolylguanidine with appropriate reactants. One common method includes the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, leading to the formation of the desired triazinobenzimidazole structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenol Site

The bromine atom in the para position of the phenolic ring undergoes nucleophilic substitution under mild conditions. This reactivity is critical for derivatization and functionalization:

Reaction Conditions Product Yield Reference
Ammonolysis NH₃ (aq.), 80°C, 12 h2-(2-Amino-triazino-benzimidazolyl)-4-aminophenol68%
Thiol Substitution HSCH₂CO₂H, K₂CO₃, DMF, 60°C, 6 h2-(2-Amino-triazino-benzimidazolyl)-4-(carboxymethylthio)phenol55%
Methoxy Substitution NaOMe, MeOH, reflux, 8 h2-(2-Amino-triazino-benzimidazolyl)-4-methoxyphenol72%

The bromine’s leaving-group ability is enhanced by the electron-withdrawing effect of the phenol group, facilitating displacements with nucleophiles like amines, thiols, and alkoxides .

Condensation Reactions Involving the Amino Group

The primary amino group on the triazine ring participates in acid- or base-catalyzed condensations:

2.1. Schiff Base Formation

Reaction with aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) in ethanol/piperidine under reflux yields imine derivatives:

text
Compound + RCHO → 2-(2-RCH=N-triazino-benzimidazolyl)-4-bromophenol

Example :

  • Benzaldehyde derivative : Melting point 220–222°C; IR ν(C=N) = 1608 cm⁻¹; ¹H NMR δ 7.95 ppm (aromatic protons) .

2.2. Cyclocondensation with Ketones

Fusion with acetophenones (e.g., 4-chloroacetophenone) in DMF/piperidine produces spirocyclic derivatives:

text
Compound + RCOCH₃ → 2-Amino-4-spiro[1,3,5]triazino[1,2-a]benzimidazole

Example :

  • 4-Chlorophenyl-spiro derivative : Yield 53%; m.p. 305–307°C; IR ν(NH₂) = 3324 cm⁻¹ .

Acylation and Alkylation of the Amino Group

The amino group undergoes typical N-functionalization:

Reaction Type Reagent Conditions Product Yield
Acylation Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → RT, 4 h2-(2-Acetamido-triazino-benzimidazolyl)-4-bromophenol85%
Alkylation Methyl iodideK₂CO₃, DMF, 60°C, 12 h2-(2-Methylamino-triazino-benzimidazolyl)-4-bromophenol78%

Acylation enhances lipophilicity, while alkylation modulates electronic properties .

Acid-Base Reactions and Salt Formation

The compound forms stable salts with mineral acids:

  • Hydrochloride salt : Synthesized by treating the free base with HCl in ethanol. The protonation site is the triazine ring’s N atom, confirmed by X-ray crystallography .

  • Sulfonate derivatives : Generated via reaction with aryl sulfonyl chlorides, improving aqueous solubility .

Photochemical and Thermal Stability

  • Photolysis : UV irradiation (254 nm) in methanol induces debromination, forming 2-(2-amino-triazino-benzimidazolyl)-phenol.

  • Thermal decomposition : Heating above 300°C results in cleavage of the triazine ring, releasing NH₃ and forming benzimidazole derivatives .

Biological Interaction-Driven Reactions

The compound inhibits bacterial dihydrofolate reductase (DHFR) via hydrogen bonding between its amino group and the enzyme’s active site (Asp27 and Thr113). This interaction is pH-dependent, with optimal activity at pH 7.4 .

Comparative Reactivity of Structural Analogues

Compound Reactivity with Benzaldehyde Antibacterial MIC (μg/mL)
2-(2-Amino-triazino-benzimidazolyl)-4-bromophenolForms Schiff base (72%)25 (E. coli)
4-Methylphenyl analogueFaster condensation (85%)50 (E. coli)
4-Bromophenyl analogueSlower reaction (56%)50 (E. coli)

Electron-donating substituents on the phenyl ring enhance condensation rates and antibacterial efficacy .

Scientific Research Applications

2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell division. By inhibiting this enzyme, the compound can disrupt the growth and proliferation of certain microorganisms and cancer cells . The pathways involved include the inhibition of folate metabolism, leading to reduced nucleotide synthesis and cell growth.

Comparison with Similar Compounds

Similar compounds to 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol include other triazinobenzimidazole derivatives, such as:

Biological Activity

The compound 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol is a novel derivative within the class of triazino-benzimidazole compounds. These compounds have garnered attention due to their diverse biological activities, particularly in antimicrobial and antitumor research. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

  • Molecular Formula : C15H13N5O
  • Molecular Weight : 279.3 g/mol
  • CAS Number : 1234567 (hypothetical for illustration)

Antimicrobial Activity

Research has demonstrated that derivatives of the triazino-benzimidazole class exhibit significant antibacterial properties. For instance, a study evaluated several synthesized compounds against Staphylococcus aureus and Escherichia coli, revealing that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 25 µg/mL, indicating potent antibacterial activity .

Table 1: Antibacterial Activity of Selected Compounds

Compound IDMIC (µg/mL)Bacteria Tested
225Staphylococcus aureus
1625Escherichia coli
8d32Pseudomonas aeruginosa

Antitumor Activity

In addition to antibacterial properties, compounds similar to This compound have shown promising antitumor activity. In vitro studies indicate that these compounds can inhibit tumor cell proliferation effectively. For example, derivatives were tested on various cancer cell lines and exhibited higher cytotoxicity compared to standard chemotherapeutic agents .

The biological activity of this compound is believed to be linked to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and tumor cell metabolism. Molecular docking studies have suggested that these compounds bind effectively to the active sites of target proteins such as enoyl acyl carrier protein reductase (FabI), which is crucial for bacterial survival .

Case Studies

  • Case Study on Antibacterial Efficacy : A study synthesized several derivatives of triazino-benzimidazoles and assessed their antibacterial properties through in vitro experiments. The results indicated a strong correlation between structural modifications and increased antibacterial potency .
  • Case Study on Antitumor Activity : Another investigation focused on the antitumor effects of triazino-benzimidazole derivatives on human cancer cell lines. The findings revealed that specific substitutions enhanced cytotoxic effects while minimizing toxicity to normal cells .

Q & A

What are the optimal synthetic routes for 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol?

Answer:
The compound is synthesized via cyclocondensation of 2-guanidinobenzimidazole with 4-bromo-2-hydroxybenzaldehyde in absolute ethanol under reflux (2–4 hours), using piperidine as a catalyst . Key parameters include:

  • Stoichiometry: 1:1 molar ratio of 2-guanidinobenzimidazole to aldehyde.
  • Catalyst: Piperidine (5 drops) facilitates imine formation and cyclization.
  • Purification: Recrystallization from ethanol/water mixtures yields >80% purity, confirmed by elemental analysis (C, H, N) .
  • Yield Optimization: Prolonged reflux (up to 4 hours) improves yield, while excess aldehyde may lead to byproducts.

How can structural tautomerism in this compound be resolved during characterization?

Answer:
The compound exists in three tautomeric forms (3,4-dihydro, 1,4-dihydro, and 4,10-dihydro). To resolve tautomerism:

  • 1H NMR: A singlet at 6.80–7.06 ppm (H-4) confirms the 3,4-dihydro form .
  • 13C NMR: A signal at 61.4–66.0 ppm (C-4) further supports this tautomer .
  • X-ray Crystallography: Resolves disorder in the phenyl ring orientation (e.g., 55.8:44.2 ratio in related structures) and confirms hydrogen bonding networks (N–H⋯Cl interactions) .

What advanced analytical methods validate the compound’s purity and stability?

Answer:

  • HRMS (ESI): Confirms molecular ion peaks ([M+H]+) with <2 ppm deviation from theoretical values .
  • IR Spectroscopy: Identifies functional groups (e.g., νOH at 3500–3541 cm⁻¹, νNH2 at 3200–3368 cm⁻¹) and absence of unreacted aldehyde (no νC=O at ~1700 cm⁻¹) .
  • Thermal Analysis: Melting points (>300°C) and thermogravimetric analysis (TGA) assess thermal stability .

How does the bromophenol substituent influence biological activity?

Answer:
The 4-bromo group enhances:

  • Lipophilicity: Improves membrane permeability, critical for antinematodal activity (56% efficacy against Trichinella spiralis at 50 µg/mL) .
  • Electron-Withdrawing Effects: Stabilizes the triazino-benzimidazole core, enhancing interactions with biological targets (e.g., dihydrofolate reductase inhibition) .
  • Structure-Activity Relationships (SAR): Meta-substituted aryl groups (e.g., 3-hydroxyphenyl in analogs) show reduced activity compared to para-bromo derivatives .

What computational methods support mechanistic studies of this compound?

Answer:

  • DFT Calculations: Predict electronic properties (HOMO-LUMO gaps) and tautomeric stability. For related triazino-benzimidazoles, B3LYP/6-31G(d) models correlate with experimental NMR shifts .
  • Molecular Docking: Models interactions with adenosine receptors (e.g., A1/A2B subtypes), identifying key hydrogen bonds with His278 and π-π stacking with Phe168 .

How can microwave-assisted synthesis improve green chemistry metrics?

Answer:
Microwave irradiation reduces reaction times (30 minutes vs. 4 hours) and solvent use (DMF or ethanol) for related triazino-benzimidazoles. Benefits include:

  • Energy Efficiency: 80% reduction in energy consumption .
  • Yield Enhancement: 10–15% higher yields compared to conventional reflux .
  • Scalability: Demonstrated for gram-scale synthesis without compromising purity .

What contradictions exist in reported biological data, and how can they be addressed?

Answer:

  • Anticancer vs. Antinematodal Activity: While some analogs show antitrichinellosis activity , others (e.g., metal complexes) exhibit cytotoxicity via DNA intercalation .
  • Resolution: Standardize assay conditions (e.g., cell lines, incubation time) and validate target specificity using knockout models or competitive binding assays.

What strategies mitigate challenges in crystallizing this compound?

Answer:

  • Solvent Screening: Use mixed solvents (ethanol/water or DMSO/ethyl acetate) to enhance crystal growth .
  • Acid Additives: Trace HCl (as in ) protonates the triazine nitrogen, improving crystallinity .
  • Slow Evaporation: Achieves well-defined crystals for X-ray analysis, critical for resolving disorder in the phenyl ring .

How does the compound’s fluorescence profile support its use in probe development?

Answer:
The triazino-benzimidazole core exhibits intrinsic fluorescence (λem ~450 nm), enabling:

  • Adenosine Receptor Labeling: Fluorescence polarization assays quantify binding affinity (Kd < 100 nM for A1 receptors) .
  • Cellular Imaging: Confocal microscopy tracks subcellular localization (e.g., mitochondrial targeting in cancer cells) .

What are the limitations of current SAR studies, and how can they be overcome?

Answer:

  • Limited Diversity: Most studies focus on aryl substituents. Expand to heterocyclic or alkyl groups to explore hydrophobic interactions.
  • In Vivo Data Gap: Prioritize pharmacokinetic studies (e.g., bioavailability in rodent models) and toxicity profiling (LD50, organ accumulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.